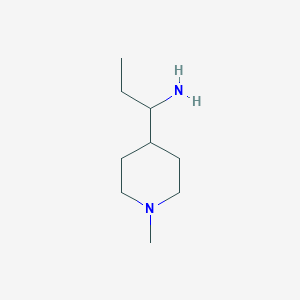

1-(1-Methylpiperidin-4-yl)propan-1-amine

Description

BenchChem offers high-quality 1-(1-Methylpiperidin-4-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methylpiperidin-4-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

1-(1-methylpiperidin-4-yl)propan-1-amine |

InChI |

InChI=1S/C9H20N2/c1-3-9(10)8-4-6-11(2)7-5-8/h8-9H,3-7,10H2,1-2H3 |

InChI Key |

BYMYTUBZOOMSFA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCN(CC1)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 1-(1-Methylpiperidin-4-yl)propan-1-amine in Drug Discovery

The following technical guide details the medicinal chemistry profile, synthetic utility, and pharmacological applications of 1-(1-Methylpiperidin-4-yl)propan-1-amine .

Executive Summary

1-(1-Methylpiperidin-4-yl)propan-1-amine is a versatile chiral building block characterized by a piperidine core substituted at the 4-position with a 1-aminopropyl chain. Unlike simple linear linkers, this molecule possesses a chiral center

In medicinal chemistry, this moiety serves two primary functions:

-

Pharmacophore Anchor: The basic piperidine nitrogen (

) mimics the protonated amine of endogenous neurotransmitters (e.g., acetylcholine, histamine), targeting conserved aspartate residues (e.g., Asp3.32 in GPCRs). -

Solubilizing Tether: The polar, ionizable nature of the

-methylpiperidine group improves the aqueous solubility and oral bioavailability of lipophilic drug cores (e.g., kinase inhibitors).

Chemical Profile & Structural Logic

Physicochemical Properties

The molecule exists as a conformational equilibrium, primarily adopting a chair conformation where the bulky 4-substituent (the aminopropyl chain) prefers the equatorial position to minimize 1,3-diaxial interactions.

| Property | Value (Predicted) | Medicinal Chemistry Implication |

| Molecular Formula | Low MW fragment (<200 Da) ideal for FBDD. | |

| Molecular Weight | 156.27 g/mol | High ligand efficiency potential. |

| ClogP | ~0.8 - 1.2 | Optimal lipophilicity for CNS penetration. |

| pKa (Piperidine N) | ~9.1 | Predominantly ionized at pH 7.4 (Solubility). |

| pKa (Primary Amine) | ~10.5 | High basicity; likely hydrogen bond donor/acceptor. |

| Chirality | 1 Stereocenter | Requires enantioselective synthesis or resolution. |

Pharmacophore Mapping

The distance between the two nitrogen atoms is a critical SAR (Structure-Activity Relationship) parameter. In the extended conformation, the N-N distance is approximately 5.5–6.0 Å, which matches the pharmacophore requirements for various aminergic GPCRs (e.g., H3 Histamine receptors, Muscarinic M4).

Figure 1: Pharmacophore connectivity showing the dual-nitrogen motif.

Synthetic Pathways

The synthesis of 1-(1-Methylpiperidin-4-yl)propan-1-amine requires controlling the formation of the C-C bond at the 4-position and establishing the chiral amine.

Route A: Grignard Addition to Nitrile (Direct)

This route is efficient for generating the intermediate ketone, which is then converted to the amine.

-

Precursor: 1-Methylpiperidine-4-carbonitrile.

-

Intermediate: Imine magnesium salt

Hydrolysis -

Final Step: Reductive amination with

and

Route B: Weinreb Amide (Scalable)

For larger scale preparation, the Weinreb amide prevents over-addition of the Grignard reagent.

Figure 2: Scalable synthetic workflow via Weinreb Amide.

Experimental Protocol: Reductive Amination

Objective: Convert 1-(1-methylpiperidin-4-yl)propan-1-one to the target amine.

Safety Note: Sodium cyanoborohydride (

Materials

-

Substrate: 1-(1-Methylpiperidin-4-yl)propan-1-one (1.0 equiv)

-

Ammonium Source: Ammonium acetate (

) (10.0 equiv) -

Reductant: Sodium cyanoborohydride (

) (1.5 equiv) -

Solvent: Methanol (anhydrous)

-

Workup: NaOH (1M), DCM, Brine.

Step-by-Step Methodology

-

Imine Formation: In a dry round-bottom flask, dissolve the ketone (e.g., 5.0 mmol) in anhydrous methanol (20 mL). Add ammonium acetate (50.0 mmol) in one portion.

-

Equilibration: Stir the mixture at room temperature for 1 hour under nitrogen atmosphere to allow imine formation.

-

Reduction: Cool the solution to 0°C. Carefully add sodium cyanoborohydride (7.5 mmol) portion-wise.

-

Reaction: Remove the ice bath and stir at room temperature for 16–24 hours. Monitor via LC-MS (Target

). -

Quench: Concentrate methanol under reduced pressure. Dissolve the residue in water (20 mL) and basify to pH >12 using 1M NaOH.

-

Extraction: Extract the aqueous phase with Dichloromethane (DCM, 3 x 20 mL). The product (amine) will partition into the organic layer.

-

Purification: Dry organic layers over

, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH4OH gradient) to isolate the amine as a pale yellow oil.

Medicinal Chemistry Applications

Kinase Inhibitor Design

In kinase drug discovery, the "solvent-front" region of the ATP binding pocket often tolerates bulk. Attaching the 1-(1-methylpiperidin-4-yl)propan-1-amine moiety allows the piperidine to protrude into the solvent, significantly lowering

-

Example Logic: A planar heteroaromatic core (e.g., pyrimidine) binds the hinge region. The primary amine of our target molecule forms an amide bond with the core, positioning the basic piperidine to interact with solvating water molecules.

Regulatory & Safety Considerations

-

Precursor Watchlist: The ketone intermediate (1-methyl-4-propionylpiperidine) is structurally related to precursors for controlled substances (e.g., Ketobemidone).[6][7] While the amine product is distinct, researchers must maintain rigorous inventory logs of the ketone intermediate to ensure compliance with local diversion regulations [1].

-

Toxicity: Piperidine metabolites can sometimes form reactive iminiums. However, the 4-substituted variants are generally metabolically stable compared to 2-substituted analogs.

References

-

European Commission. (1975).[8] Regulation (EEC) No 950/68 on the Common Customs Tariff (Amended). Official Journal of the European Communities.[8] Link (Referencing 1-methyl-4-propionylpiperidine monitoring).

-

BenchChem. (2025).[1] Grignard Reaction with Ethylmagnesium Bromide: Protocols and Safety.Link

-

PubChem. 1-(1-Methylpiperidin-4-yl)propan-1-amine Compound Summary. (Search for related substructures). Link

-

Ando, Y. (2008). Preparation of ethyl magnesium bromide for regiospecific analysis.[3][4] Journal of Oleo Science. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. quora.com [quora.com]

- 3. Ethylmagnesium Bromide: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 4. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. legislation.gov.uk [legislation.gov.uk]

- 7. legislation.gov.uk [legislation.gov.uk]

- 8. legislation.gov.uk [legislation.gov.uk]

The Propylamine Linker: A Privileged Scaffold in N-Methylpiperidine Derivatives for CNS Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-methylpiperidine moiety is a cornerstone in the design of centrally acting therapeutics, prized for its ability to impart favorable pharmacokinetic properties and engage with a variety of CNS targets. The introduction of a propylamine linker to this scaffold has proven to be a particularly fruitful strategy, giving rise to a diverse class of compounds with significant therapeutic potential. This guide provides a comprehensive overview of N-methylpiperidine propylamine derivatives, from their rational design and synthesis to their complex pharmacology and structure-activity relationships.

The N-Methylpiperidine Propylamine Core: A Versatile Pharmacophore

The N-methylpiperidine propylamine scaffold consists of a saturated six-membered heterocycle with a nitrogen atom methylated, connected via a three-carbon chain to a terminal amino group. This seemingly simple structure is a versatile building block in medicinal chemistry, offering several key advantages[1][2]. The piperidine ring, with its conformational flexibility, can effectively orient substituents to interact with receptor binding pockets[3]. The tertiary amine of the N-methylpiperidine is basic, which can be crucial for receptor interactions and can influence the physicochemical properties of the molecule, such as solubility and pKa. The propylamine linker provides an optimal distance and flexibility for the terminal functional groups to engage with secondary binding sites on the target protein.

The stereochemistry of the piperidine ring can be a critical determinant of biological activity and selectivity[1]. The introduction of substituents on the piperidine ring can create chiral centers, and the resulting stereoisomers often exhibit different affinities and efficacies for their biological targets. Therefore, stereoselective synthesis is a key consideration in the development of these derivatives[1][2][4].

Synthetic Strategies: Assembling the Core and its Analogs

The synthesis of N-methylpiperidine propylamine derivatives can be approached through various routes, often tailored to the specific substitution patterns desired. A common strategy involves the alkylation of a suitable N-methylpiperidine derivative with a protected 3-aminopropyl halide or a similar three-carbon synthon.

General Synthetic Approach

A representative synthetic pathway to an N-methylpiperidine propylamine derivative is outlined below. This multi-step synthesis emphasizes the control over the introduction of key functional groups.

Experimental Protocol: Synthesis of 1-(3-Aminopropyl)-N-methylpiperidin-4-amine

This protocol describes a potential synthetic route, adapted from methodologies reported for similar structures[5][6].

Step 1: Protection of 4-Aminopiperidine

-

To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (piperidin-4-yl)carbamate.

Causality: The Boc protecting group is used to prevent the primary amine from reacting in subsequent steps, allowing for selective functionalization of the secondary amine of the piperidine ring.

Step 2: N-Alkylation with a Propylamine Synthon

-

To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and 3-bromopropionitrile (1.2 eq) in a polar aprotic solvent like acetonitrile, add a base such as potassium carbonate (2.0 eq).

-

Heat the mixture to reflux and stir for 16-24 hours, monitoring by TLC.

-

After cooling, filter the mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain tert-butyl (1-(2-cyanoethyl)piperidin-4-yl)carbamate.

Causality: 3-Bromopropionitrile serves as a three-carbon electrophile. The nitrile group can be subsequently reduced to the desired primary amine.

Step 3: Reduction of the Nitrile

-

Dissolve the product from Step 2 in a suitable solvent like tetrahydrofuran (THF).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq), portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and concentrate the filtrate to yield tert-butyl (1-(3-aminopropyl)piperidin-4-yl)carbamate.

Causality: LiAlH₄ is a powerful reducing agent capable of converting the nitrile to a primary amine.

Step 4: N-Methylation of the Piperidine Nitrogen

-

This step can be performed before or after the deprotection of the primary amine, depending on the overall synthetic strategy. A common method is the Eschweiler-Clarke reaction.

-

Dissolve the Boc-protected diamine in formic acid and add aqueous formaldehyde.

-

Heat the mixture to 80-100 °C for 4-8 hours.

-

Cool the reaction and basify with a strong base (e.g., NaOH) to pH > 10.

-

Extract the product with an organic solvent, dry, and concentrate to yield the N-methylated product.

Causality: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines.

Step 5: Deprotection of the Primary Amine

-

Dissolve the Boc-protected compound in a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane).

-

Stir the solution at room temperature for 1-2 hours.

-

Concentrate the solvent under reduced pressure to obtain the hydrochloride salt of the final product, 1-(3-aminopropyl)-N-methylpiperidin-4-amine.

Causality: The Boc group is acid-labile and can be cleanly removed under acidic conditions.

Stereoselective Synthesis

Given the importance of stereochemistry, enantioselective synthetic methods are highly valuable. These can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction[1][2][4][7]. For instance, asymmetric hydrogenation of a pyridine precursor can lead to a stereodefined piperidine ring[8].

Therapeutic Applications and Biological Targets

N-methylpiperidine propylamine derivatives have been investigated for a range of therapeutic applications, primarily targeting CNS disorders. Their structural features make them suitable ligands for G-protein coupled receptors (GPCRs), which are major drug targets.

Opioid Receptor Modulation

A significant area of research has focused on the development of N-methylpiperidine propylamine derivatives as potent and selective opioid receptor agonists[3][9][10]. These compounds have shown promise as analgesics. The propylamine linker allows for the incorporation of pharmacophoric elements that can interact with the different opioid receptor subtypes (μ, δ, and κ).

The binding of these ligands to opioid receptors, which are Gi/o-coupled GPCRs, initiates a signaling cascade that ultimately leads to the desired analgesic effect[11][12]. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunit can modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. This leads to neuronal hyperpolarization and reduced neurotransmitter release, dampening pain signals.

Recent research has also focused on developing "biased agonists" that preferentially activate G-protein signaling over the β-arrestin pathway[12]. It is hypothesized that β-arrestin recruitment contributes to some of the undesirable side effects of opioids, such as respiratory depression and tolerance. N-methylpiperidine propylamine derivatives with such biased signaling profiles could represent a new generation of safer analgesics.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is another important CNS target for which N-methylpiperidine propylamine derivatives have been developed. H3 receptors are presynaptic autoreceptors and heteroreceptors that regulate the release of histamine and other neurotransmitters. Antagonists of the H3 receptor can enhance neurotransmitter release, leading to potential therapeutic benefits in cognitive disorders, sleep disorders, and other neurological conditions. The N-methylpiperidine propylamine scaffold can be readily modified to incorporate the necessary pharmacophoric features for potent H3 receptor antagonism.

Structure-Activity Relationships (SAR)

Systematic modification of the N-methylpiperidine propylamine scaffold has provided valuable insights into the structure-activity relationships for various biological targets.

| Modification | Observation | Implication |

| Substitution on the Piperidine Ring | Introduction of substituents can significantly impact affinity and selectivity. Stereochemistry is often crucial. | Fine-tuning of receptor interactions and potential for subtype selectivity. |

| Propylamine Linker Length | A three-carbon chain is often optimal for bridging the piperidine core and the terminal functional group to their respective binding sites. | Maintaining the appropriate distance and flexibility is key for potent activity. |

| Terminal Amino Group Substitution | The nature of the substituent on the terminal amine can dramatically alter the pharmacological profile, including potency, efficacy, and selectivity. | This position is a key handle for modulating the compound's interaction with the target and for optimizing pharmacokinetic properties. |

| Quaternization of Piperidine Nitrogen | Quaternization can lead to a loss of CNS penetration but has been explored for peripheral activity. | Can be used to restrict the drug's action to the periphery, potentially reducing CNS side effects. |

For opioid receptor agonists, for example, the nature of the substituent on the terminal propylamine nitrogen is critical for μ-opioid receptor affinity and efficacy[10]. Aromatic or bulky aliphatic groups can enhance binding, likely through interactions with a hydrophobic pocket in the receptor.

Future Directions

The N-methylpiperidine propylamine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Fine-tuning biased agonism: The development of ligands with precisely controlled signaling profiles to separate therapeutic effects from adverse reactions.

-

Multi-target ligands: Designing single molecules that can modulate multiple CNS targets simultaneously, which may offer a more effective treatment for complex neurological disorders.

-

Advanced synthetic methodologies: The development of more efficient and stereoselective synthetic routes to access a wider diversity of N-methylpiperidine propylamine derivatives.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Zhang, J., et al. (2014). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 53(51), 14163-14167. [Link]

-

Hameed, S., et al. (1992). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. JPMA. The Journal of the Pakistan Medical Association, 42(11), 268-271. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Shaik, F., et al. (2019). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 8(1), 1-9. [Link]

-

Deekonda, S., et al. (2016). Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives: Synthesis and biological evaluations. Bioorganic & medicinal chemistry letters, 26(1), 222-227. [Link]

- TaiGen Biotechnology Co., Ltd. (2010).

-

Herzon, S. B., & Shaw, J. T. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14217-14223. [Link]

-

Miovi, I. V., et al. (2000). The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl. Bioorganic & medicinal chemistry letters, 10(17), 2011-2014. [Link]

- A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. (2017). CN104844673B.

-

Clark, M. J., et al. (2012). Opioid Receptor Interacting Proteins and the Control of Opioid Signaling. Current pharmaceutical design, 18(37), 6036-6045. [Link]

-

Che, T., et al. (2023). Ligand and G-protein selectivity in the κ-opioid receptor. Nature, 617(7960), 411-418. [Link]

-

Kaski, S. W., et al. (2021). Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors. Pharmacological reports, 73(2), 395-411. [Link]

-

Kumar, A., et al. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 56B(10), 1089-1094. [Link]

-

Che, T., et al. (2023). Ligand and G-protein selectivity in the κ-opioid receptor. Nature, 617(7960), 411-418. [Link]

-

Gil, L. F., et al. (2010). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 40(13), 1966-1975. [Link]

-

Alexander, S. P. H., et al. (2021). THE CONCISE GUIDE TO PHARMACOLOGY 2021/22: G protein-coupled receptors. British journal of pharmacology, 178 Suppl 1(Suppl 1), S27-S156. [Link]

- Method for synthesizing 1-boc-4-aminopiperidine. (2015). CN104628627A.

Sources

- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 2. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]

- 3. pdf.journalagent.com [pdf.journalagent.com]

- 4. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A method for preparing 1-(3-methoxypropyl) piperidine-4-amine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. longdom.org [longdom.org]

- 10. Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives: Synthesis and biological evaluations. | The Department of Pharmacology [pharmacology.arizona.edu]

- 11. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

An In-depth Technical Guide to the pKa Values and Ionization of 1-(1-Methylpiperidin-4-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive examination of the ionization behavior and pKa values of 1-(1-Methylpiperidin-4-yl)propan-1-amine, a molecule featuring both a primary and a tertiary amine. An understanding of the protonation states of this diamine is critical for its application in pharmaceutical development, where physicochemical properties such as solubility, permeability, and receptor-binding affinity are directly influenced by ionization. This document outlines the theoretical principles governing the basicity of its constituent amine groups, details rigorous experimental and computational methodologies for pKa determination, and offers insights into the interpretation of these values. The protocols described herein are designed to be self-validating, ensuring accuracy and reproducibility for researchers in drug discovery and development.

Introduction

The ionization of a molecule, quantified by its pKa value(s), is a fundamental physicochemical property that dictates its behavior in a biological environment. For ionizable drug candidates, the pKa determines the extent of charge at a given pH, which in turn governs critical Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The subject of this guide, 1-(1-Methylpiperidin-4-yl)propan-1-amine, possesses two basic nitrogen centers: a primary aliphatic amine and a tertiary amine within a piperidine ring. The distinct chemical environments of these two functional groups result in separate pKa values, and understanding their individual contributions to the molecule's overall ionization profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

The piperidine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to confer favorable properties.[1] The basicity of the piperidine nitrogen is a key characteristic, with the parent heterocycle having a conjugate acid pKa of approximately 11.2.[1] Aliphatic amines also exhibit a wide range of pKa values, making accurate prediction and determination essential.[2] This guide will explore the structural factors influencing the basicity of both amine groups in 1-(1-Methylpiperidin-4-yl)propan-1-amine and provide detailed protocols for the precise determination of their respective pKa values.

Theoretical Framework: Understanding the Ionization of a Diamine

The ionization of 1-(1-Methylpiperidin-4-yl)propan-1-amine in an aqueous solution involves a two-step protonation process, as illustrated in Figure 1. Each equilibrium is characterized by a specific acid dissociation constant (Ka) for the corresponding conjugate acid, from which the pKa is derived (pKa = -logKa).

Caption: Ionization equilibrium of 1-(1-Methylpiperidin-4-yl)propan-1-amine.

The two pKa values, often referred to as macroscopic pKa values, represent the overall equilibrium for the addition of the first and second protons. However, for a molecule with two basic sites, there exist underlying microscopic constants that describe the protonation of each specific amine group. The relationship between these is crucial for a complete understanding of the molecule's ionization landscape.

Several factors influence the pKa of each amine:

-

Inductive Effects: The electron-donating alkyl groups attached to the nitrogen atoms increase the electron density on the nitrogen, stabilizing the protonated form and thereby increasing the basicity (higher pKa).

-

Steric Hindrance: The accessibility of the lone pair of electrons on the nitrogen to a proton can be sterically hindered by bulky substituents, which can decrease basicity.

-

Electrostatic Interactions: Once one amine is protonated, the resulting positive charge will electrostatically repel the approach of a second proton, leading to a lower pKa for the second protonation event.

Given the structure of 1-(1-Methylpiperidin-4-yl)propan-1-amine, we can anticipate two distinct pKa values. The tertiary amine in the N-methylpiperidine ring is expected to have a higher pKa than the primary amine of the propan-1-amine substituent, due to the inductive effect of the three alkyl groups (the methyl group and the two carbons of the piperidine ring) attached to it.

Methodologies for pKa Determination

A multi-faceted approach combining experimental and computational methods provides the most robust and reliable determination of pKa values.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[3] It involves monitoring the pH of a solution of the analyte as a strong acid or base is incrementally added.

Protocol for Potentiometric Titration:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1-(1-Methylpiperidin-4-yl)propan-1-amine.

-

Dissolve the sample in 50 mL of deionized, CO2-free water. A small amount of co-solvent (e.g., methanol or ethanol) may be used if solubility is an issue, but its effect on the pKa should be noted.

-

Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in a volume sufficient to fully protonate both amine groups.

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Immerse the calibrated pH electrode and a temperature probe into the sample solution.

-

Begin stirring the solution at a constant, moderate speed.

-

Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added. This will generate a titration curve with two distinct inflection points, corresponding to the two pKa values.

-

The pKa values can be determined from the half-equivalence points of the titration curve. The first derivative of the titration curve can be used to accurately locate the equivalence points.

-

Caption: Workflow for pKa determination by potentiometric titration.

Computational pKa Prediction

In silico methods offer a rapid and cost-effective means of estimating pKa values and can provide valuable insights into the factors influencing basicity. Various quantitative structure-property relationship (QSPR) models and quantum mechanical calculations have been developed for this purpose.[2][4]

Protocol for Computational pKa Prediction using a QSPR-based method:

-

Software Selection: Utilize a reputable pKa prediction software package (e.g., MarvinSketch, MOE, ACD/Labs Percepta).

-

Structure Input: Draw the chemical structure of 1-(1-Methylpiperidin-4-yl)propan-1-amine in the software interface.

-

Calculation:

-

Select the pKa calculation module.

-

The software will identify the ionizable centers and calculate the corresponding pKa values based on its internal database and algorithms.

-

The output will typically include the macroscopic pKa values and may also provide microspecies distribution as a function of pH.

-

Protocol for Computational pKa Prediction using a quantum mechanical approach:

-

Methodology: Employ density functional theory (DFT) calculations coupled with a continuum solvent model, which has been shown to provide accurate pKa predictions for aliphatic amines.[5][6]

-

Geometry Optimization: Optimize the geometries of the neutral, monoprotonated, and diprotonated species in a simulated aqueous environment.[5]

-

Free Energy Calculation: Calculate the Gibbs free energies of all species in the gas phase and their solvation free energies.

-

pKa Calculation: Use the calculated free energies to determine the pKa values via a thermodynamic cycle.

Sources

Methodological & Application

Synthesis protocols for 1-(1-Methylpiperidin-4-yl)propan-1-amine

Application Note: Scalable Synthesis of 1-(1-Methylpiperidin-4-yl)propan-1-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(1-Methylpiperidin-4-yl)propan-1-amine (Target Molecule). This primary amine is a critical pharmacophore found in various CNS-active agents, antihistamines, and JAK inhibitors.

While direct alkylation routes exist, they often suffer from poly-alkylation and poor regioselectivity. This guide presents a modular "Weinreb-Grignard" approach , prioritizing high fidelity and intermediate stability. The pathway proceeds via the formation of a Weinreb amide from 1-methylpiperidine-4-carboxylic acid, followed by controlled Grignard addition to generate the ketone, and finally, reductive amination to the target amine.

Key Advantages of this Protocol:

-

Regiocontrol: Eliminates over-alkylation by-products common in direct alkylation.

-

Scalability: Intermediates are stable and amenable to standard workup procedures.

-

Flexibility: The ketone intermediate allows for stereoselective reduction if chiral amines are required (via Ellman’s auxiliary).

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the Weinreb amide to prevent over-addition of the Grignard reagent, ensuring a clean conversion to the ketone.

Pathway:

-

Target: 1-(1-Methylpiperidin-4-yl)propan-1-amine

-

Precursor: 1-(1-Methylpiperidin-4-yl)propan-1-one (Ketone)

-

Intermediate: N-Methoxy-N-methyl-1-methylpiperidine-4-carboxamide (Weinreb Amide)

-

Starting Material: 1-Methylpiperidine-4-carboxylic acid (Isonipecotic acid derivative)

Figure 1: Retrosynthetic disconnection showing the Weinreb-Grignard strategy.

Detailed Experimental Protocols

Step 1: Synthesis of the Weinreb Amide

Objective: Convert 1-methylpiperidine-4-carboxylic acid to N-methoxy-N-methyl-1-methylpiperidine-4-carboxamide.

-

Reagents:

-

1-Methylpiperidine-4-carboxylic acid HCl (1.0 eq)

-

N,O-Dimethylhydroxylamine HCl (1.2 eq)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

-

HOBt (Hydroxybenzotriazole) (1.5 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Dichloromethane (DCM) (Solvent, 10 mL/g)

-

-

Procedure:

-

Dissolution: In a round-bottom flask under N₂, dissolve the carboxylic acid and TEA in dry DCM. Stir for 15 min at 0°C.

-

Activation: Add EDCI and HOBt. Stir for 30 min at 0°C to form the active ester.

-

Coupling: Add N,O-dimethylhydroxylamine HCl. Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude oil is typically sufficient for the next step. If needed, purify via flash chromatography (MeOH:DCM 1:9).

-

Step 2: Grignard Addition (Ketone Formation)

Objective: Convert the Weinreb amide to 1-(1-methylpiperidin-4-yl)propan-1-one.

-

Reagents:

-

Weinreb Amide (from Step 1) (1.0 eq)

-

Ethylmagnesium Bromide (EtMgBr) (3.0 M in ether) (1.5 eq)

-

Dry THF (Solvent, 10 mL/g)

-

-

Procedure:

-

Setup: Flame-dry a 3-neck flask and purge with Argon. Dissolve the Weinreb amide in dry THF and cool to -78°C.

-

Addition: Add EtMgBr dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Note: The stable tetrahedral intermediate prevents over-addition.

-

-

Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

-

Extraction: Extract with EtOAc (3x). The amine functionality may require pH adjustment (pH ~9) to ensure extraction into the organic phase.

-

Yield: Expect a pale yellow oil. Confirm conversion via TLC or LC-MS (Target M+H ≈ 156.1).

-

Step 3: Reductive Amination (Target Synthesis)

Objective: Convert the ketone to the primary amine using ammonium acetate and sodium cyanoborohydride.

-

Reagents:

-

Ketone (from Step 2) (1.0 eq)

-

Ammonium Acetate (NH₄OAc) (10.0 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (dry)

-

Molecular Sieves (3Å)

-

-

Procedure:

-

Imine Formation: Dissolve the ketone and NH₄OAc in dry methanol. Add activated molecular sieves. Stir at RT for 2 hours.

-

Reduction: Cool to 0°C. Add NaBH₃CN in portions.

-

Completion: Allow to warm to RT and stir for 16–24 hours.

-

Quench: Acidify carefully with 1N HCl to pH < 2 (destroys residual hydride and hydrolyzes borate complexes). Stir for 30 min.

-

Basification: Adjust pH to >12 using 1N NaOH.

-

Extraction: Extract exhaustively with DCM or Chloroform/Isopropanol (3:1).

-

Purification: Isolate the free base or convert to the HCl salt for crystallization (EtOH/Ether).

-

Analytical Data & Quality Control

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil (Free base) | Visual |

| MS (ESI+) | [M+H]⁺ = 171.18 (Calc.) | LC-MS |

| ¹H NMR (CDCl₃) | 400 MHz NMR | |

| Purity | > 95% (Area %) | HPLC (C18, ACN/H₂O + 0.1% TFA) |

Critical Troubleshooting & Safety

Troubleshooting Logic Flow

Use the following logic gate to resolve common synthesis issues.

Figure 2: Troubleshooting logic for common synthetic pitfalls.

Safety Protocols

-

Sodium Cyanoborohydride: Highly toxic. Generates HCN upon contact with acid. MUST be handled in a fume hood. Quench acidic waste in a separate container with bleach (hypochlorite) to oxidize cyanide.

-

Grignard Reagents: Pyrophoric. Ensure all glassware is flame-dried. Use positive pressure inert gas (Ar/N₂).

References

-

Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Lilly, E. & Co. (2014). "Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists". U.S. Patent 8,697,876. (Describes analogous 1-methylpiperidine-4-carboxylic acid precursors). Link

-

Common Organic Chemistry. (2023). "Reductive Amination Conditions and Reagents". Link

Reductive amination conditions for piperidine amine synthesis

Application Note & Protocol Guide: Reductive Amination Conditions for Piperidine Amine Synthesis

Abstract & Strategic Overview

The piperidine ring is a privileged pharmacophore, present in over 12,000 biologically active compounds, including fentanyl, donepezil, and paroxetine. Reductive amination is the most versatile method for functionalizing piperidines, allowing the coupling of piperidin-4-ones with amines or piperidine amines with aldehydes/ketones.

While conceptually simple, the reaction often fails due to poor imine stability, steric hindrance, or competitive reduction of the carbonyl substrate. This guide moves beyond generic textbook conditions, providing three distinct, field-validated protocols tailored to substrate difficulty.

Key Decision Factors:

-

Standard Substrates: Use Sodium Triacetoxyborohydride (STAB) .[1] It is mild, selective, and requires no pH monitoring.

-

Sterically Hindered/Electron-Deficient Ketones: Use Titanium(IV) Isopropoxide (Ti(OiPr)₄) activation. This acts as a Lewis acid and water scavenger to force imine formation.

-

Scale-Up/Green Chemistry: Use Catalytic Hydrogenation .

Mechanistic Insight & Control Parameters

Success in reductive amination relies on manipulating the equilibrium between the carbonyl (1) and the hemiaminal (2) to favor the iminium ion (3) , which is the actual substrate for reduction.

The Critical Selectivity Rule: The reducing agent must be electrophilic enough to reduce the protonated iminium ion (3) but not the neutral carbonyl (1) .

Mechanism Diagram

Figure 1: The reductive amination pathway.[2][3] The goal is to maximize the rate of the green path (Iminium reduction) while suppressing the red dashed path (Carbonyl reduction).

Critical Optimization Parameters

| Parameter | Recommendation | Rationale |

| Solvent | DCE (1,2-Dichloroethane) or DCM | Aprotic solvents favor STAB stability. DCE allows slightly higher temps (83°C) than DCM if imine formation is slow. |

| pH Control | Acetic Acid (1-2 eq) | Essential for ketones. Protonates the hemiaminal to facilitate water loss and iminium formation. |

| Stoichiometry | 1.1 - 1.5 eq Carbonyl | Use slight excess of the cheaper reagent. If the amine is valuable, use 1.5 eq of ketone. |

| Water | Strictly Anhydrous | Water hydrolyzes the imine back to the ketone. Add molecular sieves (4Å) for difficult substrates. |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Routine synthesis, secondary amines, acid-stable substrates. Reference: Abdel-Magid, A. F. et al. J. Org. Chem. 1996.[4][5][6]

Reagents:

-

Amine (1.0 mmol)

-

Ketone/Aldehyde (1.1 - 1.2 mmol)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 mmol)

-

Acetic Acid (AcOH) (1.0 - 2.0 mmol)

-

1,2-Dichloroethane (DCE) (5-10 mL)

Procedure:

-

Imine Formation: In a dry vial, dissolve the amine and ketone in DCE.

-

Acid Activation: Add Acetic Acid. Stir for 10–30 minutes at room temperature. Note: If the substrate is a hindered ketone (e.g., N-Boc-4-piperidone), extend this time to 1-2 hours.

-

Reduction: Add STAB in one portion. The reaction may bubble slightly (H₂ evolution).

-

Incubation: Stir at room temperature for 2–16 hours. Monitor by LCMS for the disappearance of the amine.

-

Quench: Quench carefully with saturated aqueous NaHCO₃ (gas evolution!).

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Why this works: STAB is sterically bulky and electron-poor compared to NaBH₄. It reacts negligibly with neutral ketones at room temperature but rapidly reduces the protonated iminium ion.

Protocol B: The "Hammer" (Titanium Mediated)

Best for: Sterically hindered ketones, electron-deficient amines (e.g., anilines), or when Protocol A fails. Reference: Mattson, R. J. et al. J. Org. Chem. 1990.[7]

Reagents:

-

Amine (1.0 mmol)

-

Ketone (1.0 - 1.2 mmol)

-

Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 - 1.5 mmol)

-

Sodium Borohydride (NaBH₄) (2.0 mmol) or Sodium Cyanoborohydride (NaBH₃CN)

-

Ethanol (absolute) or THF

Procedure:

-

Complexation: In a dry flask under N₂, combine amine and ketone.

-

Titanium Addition: Add Ti(OiPr)₄ neat (or in minimal THF). The solution often turns yellow/orange.

-

Forcing Conditions: Stir at RT for 6–12 hours. Crucial: Ti(OiPr)₄ acts as a Lewis acid and chemically dehydrates the system, driving the equilibrium to the imine species.

-

Reduction: Dilute with Ethanol (5 mL). Caution: Exothermic. Add NaBH₄ carefully (pellets or powder).

-

Workup (The "Titanium Crash"): Quench with 1N NaOH or water. A thick white precipitate (TiO₂) will form. Filter through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.

Why this works: Sterically hindered ketones often fail to form imines under equilibrium conditions. Titanium "locks" the amine and carbonyl together and scavenges the water byproduct irreversibly.

Protocol C: Catalytic Hydrogenation (Green/Scale-Up)

Best for: Large scale (>10g), benzyl deprotection coupled with alkylation.

Reagents:

-

Amine (1.0 mmol)

-

Ketone (1.0 mmol)

-

Pd/C (10% wt loading, 5-10 mol%)

-

H₂ Source (Balloon or Parr shaker at 40 psi)

-

Methanol or Ethanol[3]

Procedure:

-

Combine amine, ketone, and solvent in a hydrogenation vessel.

-

Add Pd/C catalyst (carefully, under Argon flow to prevent ignition).

-

Purge vessel with H₂ (3 cycles).

-

Stir under H₂ atmosphere (1 atm to 50 psi) for 12–24 hours.

-

Filter through Celite to remove catalyst. Concentrate filtrate.

Troubleshooting & Decision Matrix

Decision Tree for Method Selection

Figure 2: Strategic selection of reductive amination conditions.

Common Failure Modes

| Symptom | Diagnosis | Solution |

| No Reaction (SM remains) | Imine not forming. | Switch to Protocol B (Titanium) . Add 4Å molecular sieves. Increase Temp to 50°C. |

| Alcohol Formation | Direct reduction of ketone. | Reducing agent is too strong or pH is too low. Ensure you are using STAB , not NaBH₄. Wait longer before adding reductant. |

| Dialkylation | Primary amine reacting twice.[8] | Use excess amine (5 eq) relative to ketone. Add ketone slowly to the amine/reductant mixture. |

| Sticky Precipitate | Titanium salts during workup. | Use the Celite filtration method. Wash the filter cake thoroughly with EtOAc or MeOH/DCM. |

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][6] J. Org.[6][7] Chem.1996 , 61, 3849–3862.[4][5][6]

-

Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[3][7] J. Org.[6][7] Chem.1990 , 55, 2552–2554.[7]

-

Borch, R. F. ; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent.[3][7][9] J. Am. Chem. Soc.1971 , 93, 2897–2904.

-

Abdel-Magid, A. F. ; Mehrman, S. J.[5] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Org.[8][10] Process Res. Dev.2006 , 10, 971–1031.[5]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. reddit.com [reddit.com]

Application Note: Scalable Synthesis of 1-(1-Methylpiperidin-4-yl)propan-1-amine

Abstract & Strategic Overview

This application note details a robust, two-step synthetic protocol for the preparation of 1-(1-Methylpiperidin-4-yl)propan-1-amine , a critical primary amine scaffold often utilized in the development of Janus Kinase (JAK) inhibitors, GPCR ligands, and neuroactive small molecules.[1]

Unlike simple reductive aminations of aldehydes, this synthesis requires the conversion of a ketone intermediate, 1-(1-methylpiperidin-4-yl)propan-1-one , which introduces steric challenges and the potential for over-alkylation.[1] This guide prioritizes a Grignard-mediated ketone synthesis followed by a high-ammonia reductive amination to maximize the yield of the primary amine while minimizing secondary amine byproducts.[1]

Retrosynthetic Logic

The synthesis is disconnected into two modular phases:

-

Nucleophilic Addition: Construction of the propyl ketone backbone via Grignard addition to a nitrile.

-

Reductive Amination: Conversion of the ketone to the primary amine using an ammonium acetate/hydride system.

Figure 1: Retrosynthetic disconnection showing the path from the commercially available nitrile to the target amine.[1]

Critical Reagents & Equipment

The following reagents are selected for their reliability in scale-up environments (10g – 100g scale).

| Reagent | CAS No.[2] | Grade/Purity | Role | Notes |

| 1-Methylpiperidine-4-carbonitrile | 101673-81-2 | >97% | Starting Material | Key scaffold source.[1] |

| Ethylmagnesium Bromide | 925-90-6 | 3.0 M in Et₂O | Nucleophile | Pyrophoric. Handle under |

| Ammonium Acetate | 631-61-8 | >98% ACS | Amine Source | Use >10 eq. to favor primary amine.[1] |

| Sodium Cyanoborohydride | 25895-60-7 | 95% | Reducing Agent | Selective for imines.[1] Toxic (HCN source). |

| Methanol | 67-56-1 | Anhydrous | Solvent | Dry solvent is critical for imine formation.[1] |

| Titanium(IV) Isopropoxide | 546-68-9 | 97% | Lewis Acid | Optional additive for stubborn ketones.[1] |

Protocol A: Synthesis of Intermediate Ketone

Objective: Preparation of 1-(1-methylpiperidin-4-yl)propan-1-one. Mechanism: Nucleophilic attack of EtMgBr on the nitrile carbon forms a magnesium imine salt, which hydrolyzes to the ketone upon acidic workup.

Step-by-Step Procedure

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush continuously with Nitrogen (

). -

Reagent Preparation: Charge the flask with 1-Methylpiperidine-4-carbonitrile (10.0 g, 80.5 mmol) dissolved in anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

-

Grignard Addition: Transfer Ethylmagnesium Bromide (3.0 M in diethyl ether, 32 mL, 96 mmol, 1.2 eq) to the addition funnel via cannula.

-

Critical Control: Add dropwise over 30 minutes. Maintain internal temperature <10°C to prevent side reactions.

-

-

Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

-

Monitoring: Monitor by TLC (DCM/MeOH 9:1). The nitrile spot (

) should disappear.

-

-

Hydrolysis (The "Magic" Step): Cool the mixture back to 0°C. Carefully quench with 6M HCl (50 mL).

-

Workup:

-

Basify the aqueous layer to pH >12 using 40% NaOH solution (keep cold).

-

Extract with Diethyl Ether (

mL). -

Dry combined organics over

, filter, and concentrate in vacuo.[4]

-

-

Yield Expectation: 85-90% yield of a pale yellow oil.

-

Validation: IR signal at ~1710

(Ketone C=O).[1]

-

Protocol B: Reductive Amination (Target Synthesis)

Objective: Conversion of the ketone to 1-(1-Methylpiperidin-4-yl)propan-1-amine.[1] Challenge: Ketones are less reactive than aldehydes. To prevent the formation of secondary amines (dimers), a massive excess of ammonium acetate is required.

Step-by-Step Procedure

-

Imine Formation:

-

In a 250 mL flask, dissolve the Ketone from Protocol A (10.0 g, 64.4 mmol) in Methanol (100 mL).

-

Add Ammonium Acetate (49.6 g, 644 mmol, 10 equivalents ).

-

Optimization: Add 3Å molecular sieves to absorb water and drive equilibrium.

-

Stir at room temperature for 1 hour.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Cyanoborohydride (

) (6.0 g, 96.6 mmol, 1.5 eq) in one portion. -

Safety: Perform this in a fume hood.

is highly toxic. -

Allow the reaction to warm to room temperature and stir for 24 hours.

-

-

Quench & Workup (Cyanide Management):

-

Concentrate the methanol to ~20 mL volume under reduced pressure.

-

Dissolve residue in DCM (100 mL) and Water (100 mL).

-

Acidification: Slowly add 1M HCl until pH < 2. (Caution: Trace HCN gas may evolve; ensure hood ventilation is max).

-

Phase Separation: Wash the acidic aqueous layer with DCM (

mL) to remove non-basic impurities (unreacted ketone). Discard organic layer. -

Basification: Adjust the aqueous layer to pH >12 using NaOH pellets or 50% NaOH solution.

-

Extraction: Extract the target amine from the basic aqueous layer into DCM (

mL).

-

-

Purification:

-

Dry over

and concentrate. -

Distillation: The product can be distilled under high vacuum (approx. 110-120°C at 0.5 mmHg) for high purity.[1]

-

Alternative: Convert to HCl salt by adding 4M HCl in Dioxane; the salt will precipitate as a white solid.

-

Figure 2: Workflow for the Reductive Amination emphasizing the Acid/Base purification strategy.[1]

Advanced Variant: Asymmetric Synthesis

For drug development requiring a single enantiomer (e.g., (R)-1-(1-Methylpiperidin-4-yl)propan-1-amine), replace Ammonium Acetate with (R)-tert-Butanesulfinamide (Ellman's Auxiliary) .[1]

-

Condensation: Ketone + (R)-t-Bu-Sulfinamide +

(2 eq) in THF.[1] Yields chiral Sulfinyl Imine. -

Reduction: Reduce with

(creates diastereoselectivity). -

Deprotection: Treat with HCl/MeOH to cleave the sulfinyl group, yielding the chiral primary amine HCl salt.

Quality Control & Validation

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| 400 MHz NMR | ||

| Mass Spec (ESI) | LC-MS | |

| Purity | >95% (Area %) | HPLC (C18, basic buffer) |

References

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents.[5] MasterOrganicChemistry. [Link]

-

Organic Chemistry Portal. (2025). Synthesis of Primary Amines via Reductive Amination.[6] Organic-Chemistry.org. [Link]

-

Stack Exchange Chemistry. (2020). Mechanism of Grignard Reaction with Nitriles.[7] StackExchange. [Link]

Sources

- 1. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Procedure for N-methylation of piperidine-4-propan-1-amine

Application Note & Protocol

A Comprehensive Guide to the Exhaustive N-Methylation of Piperidine-4-propan-1-amine via the Eschweiler-Clarke Reaction

Introduction: The Significance of N-Methylated Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as one of the most prevalent N-heterocycles in pharmaceuticals and natural alkaloids.[1] Its structural properties are critical for molecular recognition at biological targets. The N-methylation of piperidine derivatives and associated aliphatic amines can profoundly alter a molecule's pharmacological profile, influencing its potency, selectivity, metabolic stability, and bioavailability—a phenomenon often termed the "magic methyl effect."[2]

This guide provides a detailed, field-proven protocol for the exhaustive N-methylation of piperidine-4-propan-1-amine, a diamine possessing two distinct nucleophilic centers: a primary amine on the propyl side-chain and a secondary amine within the piperidine ring. Our objective is to furnish researchers, scientists, and drug development professionals with a robust and high-yielding methodology utilizing the Eschweiler-Clarke reaction, a classic and highly reliable reductive amination procedure.[2][3]

Scientific Principles: Causality Behind Experimental Choices

Rationale for Method Selection

Direct alkylation of amines using reagents like methyl iodide is often plagued by poor selectivity and a high propensity for over-alkylation, leading to the formation of undesired quaternary ammonium salts.[2][4] The Eschweiler-Clarke reaction circumvents these issues entirely. It is a reductive amination process that leverages formaldehyde as the carbon source and formic acid as the reducing agent.[3]

Key advantages that dictate its selection for this application include:

-

Inherent Termination: The reaction mechanism intrinsically prevents the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[3]

-

High Efficiency: It is known for its high conversion rates and excellent yields for both primary and secondary amines.[2]

-

Irreversibility: The in-situ decomposition of formic acid to provide a hydride equivalent generates carbon dioxide, which escapes the reaction medium and drives the process to completion.[3]

The Eschweiler-Clarke Reaction Mechanism

The reaction proceeds through a well-established pathway involving the formation and subsequent reduction of an iminium ion.[2][5]

-

Iminium Ion Formation: The amine nitrogen first attacks the carbonyl carbon of formaldehyde. Following dehydration, an electrophilic iminium ion is formed.

-

Hydride Transfer: A molecule of formic acid then acts as a hydride donor, transferring a hydride ion to the iminium carbon. This reduction step generates the methylated amine and carbon dioxide.

-

Exhaustive Methylation: For the primary amine on the propanamine side-chain, this two-step process occurs twice to yield a tertiary, N,N-dimethylated amine. The secondary amine of the piperidine ring undergoes the sequence once to afford a tertiary N-methylated amine.[5]

The complete, exhaustive methylation of piperidine-4-propan-1-amine thus results in the formation of N,N-dimethyl-3-(1-methylpiperidin-4-yl)propan-1-amine .

Detailed Experimental Protocol

This protocol is designed for the exhaustive N-methylation of piperidine-4-propan-1-amine.

Materials and Reagents

| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Sample Mass/Vol. (10 mmol scale) |

| Piperidine-4-propan-1-amine | 142.24 | 1.0 | 1.42 g |

| Formaldehyde (37% aq. solution) | 30.03 | 6.0 | 4.9 mL |

| Formic Acid (90% aq. solution) | 46.03 | 6.0 | 2.3 mL |

| Sodium Hydroxide (NaOH) | 40.00 | - | ~2.4 g (for 6M solution) |

| Dichloromethane (DCM) | 84.93 | - | ~150 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g |

| Deionized Water | 18.02 | - | As needed |

Equipment: 100 mL round-bottom flask, magnetic stir bar, reflux condenser, heating mantle, separatory funnel (250 mL), beakers, rotary evaporator.

Step-by-Step Procedure

SAFETY NOTE: This procedure must be performed in a well-ventilated chemical fume hood. Formaldehyde is a suspected carcinogen, and formic acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-propan-1-amine (1.42 g, 10.0 mmol).

-

Add the aqueous formaldehyde solution (37%, 4.9 mL, ~60 mmol). Stir the mixture for 15 minutes at room temperature.

-

-

Reaction Execution:

-

Place the flask in an ice-water bath to control the initial exotherm.

-

Slowly add the formic acid (90%, 2.3 mL, ~60 mmol) dropwise to the stirring mixture over 10-15 minutes. Vigorous evolution of carbon dioxide gas will be observed.

-

After the addition is complete, remove the ice bath and attach a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction is typically complete when the evolution of CO₂ ceases.

-

-

Work-up and Product Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the mixture by slowly adding 6 M aqueous sodium hydroxide (NaOH) solution until the pH is >12 (as checked with pH paper). This step is exothermic and should be performed in an ice bath.

-

Transfer the cooled, basified mixture to a 250 mL separatory funnel.

-

-

Extraction and Purification:

-

Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be a pale yellow to brownish oil.

-

Expected Results and Characterization

-

Product: N,N-dimethyl-3-(1-methylpiperidin-4-yl)propan-1-amine

-

Molecular Formula: C₁₁H₂₄N₂

-

Molecular Weight: 184.33 g/mol

-

Yield: Yields for the Eschweiler-Clarke reaction are typically high, often exceeding 85-90%.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Workflow Visualization

Concluding Remarks

The Eschweiler-Clarke reaction provides a powerful, reliable, and scalable method for the exhaustive N-methylation of piperidine-4-propan-1-amine. Its operational simplicity and the avoidance of problematic quaternary byproducts make it a superior choice over direct alkylation strategies. The detailed protocol herein is a self-validating system designed for high-yield synthesis of the target tertiary diamine. For applications requiring selective methylation at only one of the nitrogen centers, an orthogonal strategy employing protecting groups would be necessary, a common practice in multi-functionalized molecule synthesis.[6]

References

- Piperidine Synthesis. (2025). DTIC.

- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (2025). Benchchem.

- Review of Modern Eschweiler–Clarke Methyl

- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.

-

Eschweiler–Clarke reaction. Wikipedia. [Link]

- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.

-

Making Substituted Amines Through Reductive Amination. (2017). Master Organic Chemistry. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Efficiency Coupling Strategies for 1-(1-Methylpiperidin-4-yl)propan-1-amine

This Application Note is designed for researchers and process chemists working with 1-(1-Methylpiperidin-4-yl)propan-1-amine , a sterically hindered, basic primary amine scaffold common in GPCR ligands and kinase inhibitors.

Executive Summary & Molecule Profile

1-(1-Methylpiperidin-4-yl)propan-1-amine presents a dual challenge in synthetic coupling:

-

Steric Hindrance: The primary amine is attached to a secondary carbon (

-branched), significantly reducing nucleophilicity compared to linear alkyl amines. -

Lewis Basicity: The tertiary amine in the piperidine ring (pKa

10.1) acts as an internal proton trap and can coordinate with Lewis acid catalysts or interfere with standard acidic workups.

This guide details three optimized protocols to overcome these barriers, focusing on T3P® (Propylphosphonic Anhydride) for scalability and HATU for high-throughput synthesis, alongside a robust pH-Swing Purification strategy.

Physicochemical Profile

| Property | Value / Characteristic | Impact on Protocol |

| Structure | Slow Kinetics: Requires high-activity coupling reagents. | |

| Basicity | Piperidine | Salt Formation: Will protonate before the primary amine if acid is present. Requires excess base (≥ 3 equiv).[1] |

| Solubility | Amphiphilic | Workup Issue: Product is water-soluble at neutral/acidic pH. |

| Chirality | Chiral center at C1 | Racemization Risk: High temperatures or strong bases may racemize the amine or the coupling partner. |

Decision Tree: Selecting the Right Protocol

Use the following logic flow to select the optimal reaction condition for your specific substrate.

Figure 1: Strategic decision tree for coupling 1-(1-Methylpiperidin-4-yl)propan-1-amine.

Method A: T3P-Mediated Amide Coupling (Recommended)

Context: T3P is the superior choice for this scaffold because it drives the reaction to completion despite steric hindrance without requiring pre-activation. Its by-products are water-soluble, simplifying the purification of the basic product.

Reagents

-

Substrate: Carboxylic Acid (1.0 equiv)

-

Amine: 1-(1-Methylpiperidin-4-yl)propan-1-amine (1.1 equiv)

-

Reagent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc (Preferred) or 2-MeTHF.

Protocol

-

Charge: To a reaction vessel, add the Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Pyridine (4.0 equiv) in EtOAc (5–10 mL/mmol).

-

Cool: Cool the mixture to 0 °C. Note: Cooling suppresses initial exotherms and potential epimerization.

-

Addition: Add T3P solution dropwise over 5–10 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.

-

Monitoring: Check LCMS after 1 hour. Due to the steric bulk of the amine, reactions may require 2–12 hours.

-

Optimization: If conversion is <50% after 4 hours, heat to 45 °C.

-

-

Quench: Add water (equal volume to solvent) and stir for 15 minutes to hydrolyze excess T3P.

-

Workup: Proceed to the pH-Swing Extraction (Section 5).

Why this works: Pyridine acts as both a base and an acylation catalyst. T3P activates the acid in situ, and the steric bulk of the amine is overcome by the high electrophilicity of the mixed anhydride intermediate [1, 2].

Method B: HATU High-Reactivity Coupling

Context: Use this method for extremely unreactive acids or small-scale library synthesis where yield is prioritized over cost/workup simplicity.

Reagents

-

Substrate: Carboxylic Acid (1.0 equiv)

-

Amine: 1-(1-Methylpiperidin-4-yl)propan-1-amine (1.2 equiv)

-

Reagent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF or DMAc (anhydrous).

Protocol

-

Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (5 mL/mmol). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir for 5–10 minutes at RT.

-

Visual Cue: Solution often turns yellow/orange.

-

-

Coupling: Add 1-(1-Methylpiperidin-4-yl)propan-1-amine (1.2 equiv) followed by the remaining DIPEA (1.5 equiv).

-

Critical Step: The second portion of base ensures the piperidine ring does not protonate and quench the reaction stoichiometry.

-

-

Reaction: Stir at RT for 2–4 hours.

-

Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 2x with saturated NaHCO₃. Proceed to pH-Swing Extraction .

Purification Strategy: The "pH-Swing"

Because the product contains a basic piperidine nitrogen, it can be selectively extracted into water at low pH and back into organics at high pH. This is the most reliable way to remove non-basic impurities (unreacted acids, phenols, neutrals).

Figure 2: pH-Swing purification workflow for basic amine products.

Step-by-Step Purification

-

Acid Extraction: Dilute the crude organic layer (EtOAc) with 1M aqueous Citric Acid (pH ~3–4). Shake and separate.

-

Why Citric Acid? It is milder than HCl and prevents potential hydrolysis of sensitive amides, while still protonating the piperidine (pKa ~10).

-

-

Discard Organics: The product is now in the aqueous layer.[1] Discard the organic layer (removes unreacted carboxylic acid, neutral byproducts).

-

Basify: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12.

-

Visual Cue: The solution will become cloudy as the product precipitates (oils out) as the free base.

-

-

Extract: Extract the aqueous mixture 3x with DCM or EtOAc .

-

Dry & Concentrate: Dry combined organics over Na₂SO₄, filter, and concentrate.

Method C: Buchwald-Hartwig C-N Coupling

Context: For coupling the amine to Aryl Halides. The piperidine nitrogen can poison Pd catalysts; therefore, specific bulky ligands are required.

Reagents

-

Catalyst: Pd-PEPPSI-IPr (2–5 mol%) or Pd₂(dba)₃ / BrettPhos.

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or LiHMDS (for base-sensitive substrates).

-

Solvent: Dioxane or Toluene (anhydrous, degassed).

Protocol

-

Degas: Sparge solvent with Argon for 15 minutes.

-

Charge: Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (1.5 equiv) to a vial.

-

Catalyst: Add Pd catalyst inside a glovebox or under a strong stream of Argon.

-

Heat: Seal and heat to 80–100 °C for 4–16 hours.

-

Workup: Filter through Celite. Use SCX-2 (Strong Cation Exchange) cartridges for purification:

-

Load crude (in MeOH).

-

Wash with MeOH (removes non-basic impurities).

-

Elute with 2M NH₃ in MeOH (releases product).

-

References

-

Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2] Organic Letters, 2011, 13(19), 5048–5051.

-

Patterson, J. "T3P: The reagent of choice for large scale amide couplings." Specialty Chemicals Magazine, 2012.

-

Biotage Application Note. "Strategies for the Purification of Basic Amines." Biotage Literature, 2023.[3][4]

- Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on Piperidine solubility).

Sources

- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 3. biotage.com [biotage.com]

- 4. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]

Application Note: Solvent Selection & Process Optimization for 1-(1-Methylpiperidin-4-yl)propan-1-amine

This Application Note is designed as a high-level technical guide for researchers and process chemists working with 1-(1-Methylpiperidin-4-yl)propan-1-amine and its structural analogs. It moves beyond basic "recipes" to explain the thermodynamic and kinetic rationale behind solvent selection, ensuring reproducibility and scalability.

Executive Summary & Compound Profile

1-(1-Methylpiperidin-4-yl)propan-1-amine represents a challenging class of "dual-amine" building blocks often found in GPCR ligands (e.g., histamine antagonists) and kinase inhibitors (e.g., JAK/STAT pathway modulators).[1]

The molecule features two distinct basic centers:

-

Tertiary Amine (Piperidine Ring): Sterically hindered, moderate basicity (

).[1] -

Primary Amine (Propyl Chain): Sterically accessible, high nucleophilicity, high basicity (

).[1]

The Challenge

The primary challenge is polarity management . The free base is highly polar and water-soluble, making extraction from aqueous reaction mixtures difficult. Furthermore, the dual basicity leads to strong interactions with silanol groups on silica gel, causing severe "streaking" during purification.

Physicochemical Profile (Estimated)[1][2][3][4]

| Property | Value / Characteristic | Implication for Solvent Selection |

| Physical State | Colorless to pale yellow liquid | Prone to "oiling out" in non-polar solvents.[1] |

| ~10.7 (Primary Amine) | Protonated at neutral pH; requires pH > 12 for extraction.[1] | |

| ~10.1 (Tertiary Amine) | Acts as an internal base/proton shuttle.[1] | |

| LogP | ~0.8 - 1.2 (Free Base) | Amphiphilic.[1] Soluble in both water and polar organics.[1] |

| Solubility | High: MeOH, EtOH, DCM, WaterLow: Hexanes, Et₂O | Requires polar aprotic or chlorinated solvents for solution chemistry.[1] |

Solvent Selection Principles

A. Reaction Solvents: The Shift to Green Alternatives

Traditionally, Dichloromethane (DCM) and Dimethylformamide (DMF) are the default solvents for reacting this amine. However, for scale-up and environmental compliance (REACH/TSCA), we recommend the following substitutions:

| Reaction Type | Traditional Solvent | Recommended Green Alternative | Technical Rationale |

| Amide Coupling | DMF / DMAc | 2-MeTHF or EtOAc | 2-MeTHF (2-Methyltetrahydrofuran) offers higher reaction rates due to better solubility of the free base and easier aqueous workup (immiscible with water).[1] |

| Reductive Amination | DCE / MeOH | Ethanol or Anisole | Ethanol allows for homogeneous reaction; Anisole is a high-boiling, non-toxic alternative to chlorinated solvents.[1] |

| NMP / DMSO | Sulfolane or Acetonitrile | Acetonitrile lowers the boiling point for easier removal; Sulfolane is stable but hard to remove (use water wash).[1] |

B. Workup Solvents: The "Partition Coefficient" Trap

Because the amine is water-soluble, standard extractions (Water/EtOAc) often result in 30-50% yield loss into the aqueous phase.

-

The Solution: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction if the product is stuck in water.

-

The Optimization: Use 2-MeTHF . It has a higher partition coefficient for amines than EtOAc and separates cleaner from water than THF.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection based on the specific reaction and downstream purification needs.

Figure 1: Solvent Selection Decision Tree for Process Optimization.

Detailed Experimental Protocols

Protocol A: Green Amide Coupling (T3P in 2-MeTHF)

This protocol replaces the standard HATU/DMF method, eliminating the need for difficult DMF removal.

Materials:

-

Amine: 1-(1-Methylpiperidin-4-yl)propan-1-amine (1.0 equiv)[1]

-

Carboxylic Acid (1.0 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

-

Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv)

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [1]

Step-by-Step:

-

Dissolution: Dissolve the Carboxylic Acid and DIPEA in 2-MeTHF (5 mL/mmol) at

. -

Activation: Add T3P solution dropwise. Stir for 15 minutes.

-

Addition: Add the Amine (dissolved in minimal 2-MeTHF).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Self-Validating Check: T3P byproducts are water-soluble.[1]

-

Workup:

Protocol B: The "Double-pH Swing" Extraction

Use this protocol when isolating the free base from crude reaction mixtures or salts (e.g., HCl salt).

Concept: The amine is amphiphilic.[1] At neutral pH, it partitions into water.[1] To extract it, you must suppress ionization completely.[1]

Step-by-Step:

-

Acid Wash (Purification): Dissolve crude oil in EtOAc.[1] Extract with 0.5 M HCl (

).[1]-

Why? The amine moves into the aqueous acid phase (as salt); non-basic impurities stay in EtOAc. Discard the EtOAc layer.[1]

-

-

Basification: Cool the aqueous acidic layer to

. Slowly add 50% NaOH until-

Check: Use a pH strip.[1] The solution should turn cloudy as the free base oils out.

-

-

Extraction: Extract the aqueous (now basic) phase with DCM or 2-MeTHF (

).[1]-

Note: If the emulsion is stubborn, add a small amount of IPA (Isopropanol) to the organic layer.

-

-

Drying: Dry combined organics over

(preferred over

Purification Strategy: Overcoming "Streaking"

The tertiary amine moiety interacts strongly with acidic silanols on silica gel, leading to broad, tailing peaks and poor separation.

Recommended Stationary Phases

-

Amine-Functionalized Silica (

-Silica): The best choice.[1] No additives needed.[1] -

Standard Silica: Requires mobile phase modifiers.[1]

Mobile Phase Modifiers (for Standard Silica)[1]

-

The "Magic" Mixture: DCM : MeOH :

(90 : 9 : 1).[1] -

Alternative: DCM : MeOH (95 :[1] 5) + 1% Triethylamine (TEA).[1]

-

Warning: TEA is harder to remove than Ammonia.[1]

-

Reverse Phase (C18)[1]

-

Buffer Required: Use 10 mM Ammonium Bicarbonate (

) .[1] -

Avoid: TFA (Trifluoroacetic acid).[1] It forms "sticky" salts that are hard to convert back to free base without loss.[1]

Figure 2: Purification Logic Flow to prevent amine tailing.

References

-

Green Solvent Selection

-

Amide Coupling with T3P

-

Purification of Polar Amines

-

2-MeTHF Properties

Disclaimer: This guide is intended for qualified scientific personnel.[1] Always review Safety Data Sheets (SDS) for 1-(1-Methylpiperidin-4-yl)propan-1-amine and all solvents before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Methylpiperidin-4-yl)propan-1-amine